5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O/c20-16-6-4-12(5-7-16)14-8-13(10-24)18(25-11-14)26-17-3-1-2-15(9-17)19(21,22)23/h1-9,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJWFWNRSBRKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent substitution reactions to introduce the chlorophenyl and trifluoromethylphenoxy groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature facilitates nucleophilic substitutions. The phenoxy group at position 2 likely forms via displacement of a leaving group (e.g., Cl⁻ or Br⁻) on the pyridine ring by a 3-(trifluoromethyl)phenolate anion. This reaction typically requires polar aprotic solvents (e.g., DMF) and elevated temperatures (80–120°C) .
Example:
text2-Chloro-5-(4-chlorophenyl)pyridine-3-carbonitrile + 3-(Trifluoromethyl)phenol → 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile
Conditions: K₂CO₃, DMF, 100°C, 12–24 h .
Trifluoromethylation
The 3-(trifluoromethyl)phenol precursor may be synthesized via:
-
Copper-mediated trifluoromethylation of iodophenols using CF₃Cu .
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Electrophilic substitution with trifluoromethylating agents (e.g., Tf₂O) under acidic conditions .
Cyano Group Reactivity
The nitrile at position 3 can undergo:
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Hydrolysis to a carboxylic acid or amide under acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) conditions .
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Reduction to an amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) .
Example:
textThis compound → 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide
Conditions: H₂O₂, NaOH, 60°C, 6 h .
Chlorophenyl Substitution
The 4-chlorophenyl group may participate in:
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Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane, 80°C) .
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SNAr reactions with amines or alkoxides under basic conditions .
Cross-Coupling Reactions
The pyridine core enables participation in metal-catalyzed couplings:
Oxidation and Reduction
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Pyridine ring reduction with H₂/Raney Ni yields tetrahydropyridine derivatives .
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Trifluoromethyl group stability : Resists oxidation under standard conditions (e.g., KMnO₄, HNO₃) due to the strong C–F bond .
Biological Activity and Derivatization
While not directly studied, analogs with similar scaffolds exhibit:
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Anticancer activity via kinase inhibition (e.g., pyridinylpiperazine ureas) .
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Antibacterial properties when coupled with heterocyclic amines .
Key Derivatives:
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Amide derivatives : Synthesized via coupling with carboxylic acids (EDC, HOBt) .
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Sulfonamides : Formed by reaction with sulfonyl chlorides (pyridine, RT) .
Stability and Degradation
Scientific Research Applications
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Physical and Chemical Properties
Substituent Effects:
- Electron-Withdrawing Groups (EWGs) : The combination of Cl, CF₃, and CN groups creates a highly electron-deficient aromatic system, reducing π-electron density and increasing stability against nucleophilic attack .
- Solubility: The trifluoromethylphenoxy group likely reduces water solubility compared to hydroxyl or amino-substituted analogues (e.g., compounds in with acryloyl groups), as seen in structurally related agrochemicals like acifluorfen () .
Hypothesized Activity:
The nitrile group may act as a reactive warhead in enzyme inhibition .
Comparison with Known Agrochemicals:
Key Difference : The pyridine core in the target compound may offer metabolic resistance compared to benzoic acid derivatives, as seen in sturdier heterocyclic pesticides .
Biological Activity
5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile, also referred to by its CAS number 303152-82-1, is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a chlorophenyl group, a trifluoromethylphenoxy group, and a pyridine ring with a carbonitrile substituent, contribute to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and potential applications based on existing literature.
Chemical Structure
The molecular formula of this compound is . The structural components include:
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Trifluoromethyl Group : Increases metabolic stability and potency.
- Pyridine Ring : Provides a basic site for interaction with biological targets.
- Carbonitrile Group : Facilitates hydrogen bonding and interaction with enzymes.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives containing the trifluoromethyl group demonstrate enhanced antibacterial effects against various strains such as E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these compounds can vary significantly based on structural modifications.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | E. coli | 32 |
| Compound B | S. aureus | 16 |
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies revealed that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.0227 |
| A549 | 29.77 |
In one study, the compound demonstrated significant cytotoxicity against A549 cells, comparable to established chemotherapeutics like doxorubicin.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Membrane Penetration : The lipophilic nature due to the trifluoromethyl group enhances its ability to penetrate cellular membranes.
- Receptor Modulation : Interaction with receptors can lead to downstream effects that promote apoptosis in cancer cells.
Case Studies
- Antimicrobial Activity Study : A study published in MDPI tested various pyridine derivatives against multiple microbial strains, revealing that compounds with similar structures exhibited significant bacteriostatic effects against both Gram-positive and Gram-negative bacteria .
- Anticancer Research : In vitro experiments conducted on human cancer cell lines demonstrated that derivatives of this compound caused G1-phase arrest in the cell cycle and increased apoptosis rates compared to controls .
Q & A
Q. What are the key synthetic strategies for 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile?
The synthesis typically involves multi-step pathways:
- Step 1: Formation of the pyridine core via condensation reactions, often using cyanoacetamide derivatives and aldehydes under basic conditions (e.g., NaOH or KOH) .
- Step 2: Introduction of the 4-chlorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and chlorobenzene derivatives .
- Step 3: Trifluoromethylation of the phenoxy moiety using reagents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent under controlled temperatures (60–80°C) . Key analytical validation: Intermediate purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to detect residual solvents or unreacted precursors .
Q. How do substituents (chlorophenyl, trifluoromethyl) influence the compound’s physicochemical properties?
- Chlorophenyl group: Enhances lipophilicity (logP increases by ~1.2 units) and stabilizes π-π stacking interactions in crystal lattices, as observed in X-ray diffraction studies of analogous compounds .
- Trifluoromethyl group: Introduces strong electron-withdrawing effects, reducing the pyridine ring’s basicity (pKa shift from ~3.5 to ~2.8) and improving metabolic stability . Validation: Computational DFT calculations (B3LYP/6-31G*) align with experimental IR and UV-Vis spectra to confirm electronic effects .
Advanced Research Questions
Q. How can conflicting spectroscopic data for this compound be resolved?
Discrepancies in NMR or mass spectrometry data often arise from:
- Solvent polarity effects: For example, DMSO-d₆ vs. CDCl₃ can shift ¹H NMR peaks by 0.1–0.3 ppm. Use deuterated solvents consistently and reference internal standards (e.g., TMS) .
- Tautomeric equilibria: The pyridine nitrogen’s protonation state in acidic/basic conditions alters ¹³C NMR signals. Perform pH-controlled experiments and compare with computed spectra (GIAO method) . Case study: A 2024 study resolved conflicting NOESY signals for a similar compound by crystallizing it in a non-polar solvent (hexane) to stabilize a single tautomer .
Q. What advanced techniques are recommended for structural elucidation?
- Single-crystal X-ray diffraction: Resolve absolute configuration and packing motifs. For example, a monoclinic P2₁/n space group was confirmed for a related compound (a = 9.52 Å, b = 13.88 Å, β = 97.8°) .
- High-resolution mass spectrometry (HRMS): Use ESI-TOF with <2 ppm error to distinguish between isobaric fragments (e.g., C₇H₄Cl vs. C₈H₆F) .
- Dynamic NMR: Probe rotational barriers in the phenoxy group at variable temperatures (−50°C to +50°C) .
Methodological Challenges & Solutions
Q. How can researchers optimize trifluoromethylation yields while minimizing side reactions?
- Catalyst screening: Test Pd/Cu bimetallic systems to enhance CF₃ coupling efficiency. A 2023 study achieved 85% yield using CuI/Pd(OAc)₂ with 1,10-phenanthroline as a ligand .
- Side reaction mitigation: Add scavengers (e.g., tetraethylammonium fluoride) to quench reactive intermediates that cause defluorination . Table 1: Optimization results for trifluoromethylation (n = 3 trials):
| Catalyst System | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| CuI/Pd(OAc)₂ | 80 | 85 ± 3 | 98.5% |
| Pd(PPh₃)₄ | 100 | 62 ± 5 | 91.2% |
Q. What in silico approaches predict the compound’s biological targets?
- Molecular docking: Use AutoDock Vina to screen against kinase libraries (e.g., PDB entries 4HX3, 6COX). The trifluoromethyl group shows high affinity for hydrophobic pockets in COX-2 (ΔG = −9.2 kcal/mol) .
- Pharmacophore modeling: Identify essential features (e.g., hydrogen bond acceptors at pyridine-N and cyano group) using Schrödinger’s Phase .
Data Contradiction Analysis
Q. Why do solubility studies report conflicting results in aqueous vs. non-polar solvents?
- pH-dependent solubility: The compound’s solubility in water increases from 0.12 mg/mL (pH 7) to 1.8 mg/mL (pH 2) due to protonation of the pyridine nitrogen .
- Crystal polymorphism: Two polymorphs (Forms I and II) were identified via DSC, with Form I having 30% higher solubility in DMSO due to looser packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
